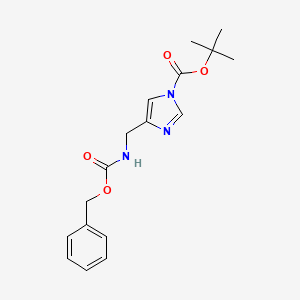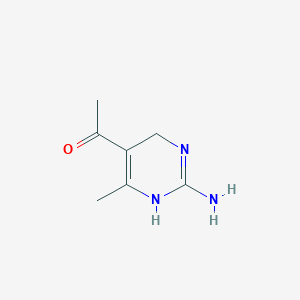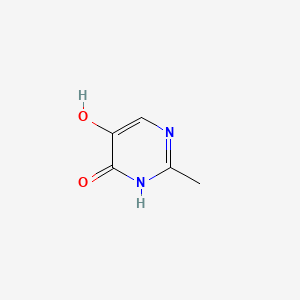![molecular formula C18H13Cl2NO B13099279 2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)
2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline is an organic compound that features a biphenyl moiety linked to a dichloroaniline group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline typically involves the reaction of 2-hydroxybiphenyl with 4,5-dichloroaniline under specific conditions. One common method is the Ullmann ether synthesis, where the phenolic hydroxyl group of 2-hydroxybiphenyl reacts with the amino group of 4,5-dichloroaniline in the presence of a copper catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichloroaniline group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dichloroaniline group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4,4’-Dichlorobiphenyl: Similar structure but lacks the ether linkage and amino group.
2-Hydroxybiphenyl: Contains a hydroxyl group instead of the dichloroaniline moiety
Uniqueness
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline is unique due to its combination of a biphenyl moiety with a dichloroaniline group through an ether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C18H13Cl2NO |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
4,5-dichloro-2-(2-phenylphenoxy)aniline |
InChI |
InChI=1S/C18H13Cl2NO/c19-14-10-16(21)18(11-15(14)20)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11H,21H2 |
InChIキー |
CAZUKVPURODVGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


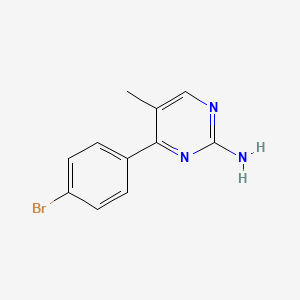
![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
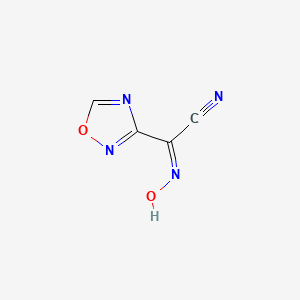
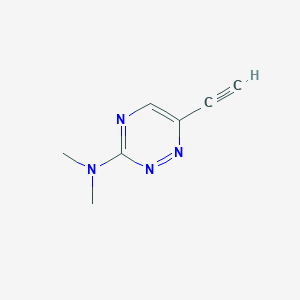
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
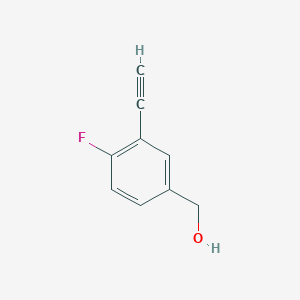
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
